CPT-Se4
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Overview
Description
CPT-Se4 is a seleno-derivative of Camptothecin (CPT), a well-known topoisomerase inhibitor. This compound exhibits enhanced efficacy in cancer cell eradication and tumor suppression. It reduces the GSH/GSSG balance and total thiol content while increasing reactive oxygen species (ROS) concentrations in Hep G2 cells, leading to the induction of cancer cell apoptosis . This compound demonstrates cytotoxicity towards a range of cell lines including HeLa, Hep G2, A549, and SMMC-7721, with IC50 values ranging from 2.54 to 6.4 μM .
Preparation Methods
CPT-Se4 is synthesized through the integration of a diselenide unit into Camptothecin. The synthetic route involves the incubation of CPT-Se3 or this compound with glutathione (GSH) overnight, followed by further incubation with a selenol probe . The reaction conditions include maintaining a concentration of 100 μM for CPT-Se3 or this compound and 5 mM for GSH
Chemical Reactions Analysis
CPT-Se4 undergoes several types of chemical reactions, including:
Oxidation: This compound increases ROS concentrations in cells, indicating its involvement in oxidative processes.
Reduction: The compound reduces the GSH/GSSG balance and total thiol content.
Substitution: The integration of the diselenide unit into CPT is a substitution reaction.
Common reagents used in these reactions include glutathione and selenol probes. The major products formed from these reactions are oxidized glutathione and superoxides .
Scientific Research Applications
CPT-Se4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CPT-Se4 exerts its effects by targeting topoisomerase I (TOP1), an enzyme involved in the regulation of DNA topology during replication, recombination, and transcription . The compound stabilizes the covalent binding of TOP1 to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks, resulting in apoptosis . The activation of this compound is accompanied by the production of selenol intermediates, which catalyze the conversion of glutathione and oxygen to oxidized glutathione and superoxides .
Comparison with Similar Compounds
CPT-Se4 is compared with other seleno-derivatives of Camptothecin, such as CPT-Se3. Both compounds exhibit improved potency in killing cancer cells and inhibiting tumor growth compared to their parent compound, Camptothecin . The intrinsic fluorescence of Camptothecin is severely quenched by the diselenide bond in this compound, which is a unique property not observed in other derivatives . Similar compounds include:
CPT-Se3: Another seleno-derivative with similar cytotoxic properties.
Camptothecin (CPT): The parent compound with lower efficacy compared to its seleno-derivatives.
This compound’s unique properties, such as enhanced cytotoxicity and fluorescence quenching, make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O7Se2 |
---|---|
Molecular Weight |
622.4 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(2-hydroxyethyldiselanyl)ethyl carbonate |
InChI |
InChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1 |
InChI Key |
KYYSBBRCMDNDAW-VWLOTQADSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |
Origin of Product |
United States |
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